

Application Notes and Protocols for Developing Methoxyestradiol-Loaded Nanocarriers

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Compound of Interest

Compound Name: *Methoxyestradiol*

Cat. No.: *B10832562*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoxyestradiol (2-ME), an endogenous metabolite of estradiol, has demonstrated significant potential as a therapeutic agent with anti-cancer, anti-angiogenic, and anti-inflammatory properties.[1][2][3][4][5] Its mechanism of action involves the disruption of microtubule formation, induction of apoptosis, and inhibition of hypoxia-inducible factor 1-alpha (HIF-1 α).[1][2] Despite its promising therapeutic profile, the clinical translation of 2-ME has been significantly hindered by its poor aqueous solubility and extensive first-pass metabolism, leading to low oral bioavailability of approximately 1-2%.[1][3][5][6]

Nanocarrier-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing the solubility, stability, and bioavailability of 2-ME.[7][8][9] Various types of nanocarriers, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), liposomes, and micelles, have been explored for the delivery of 2-ME, demonstrating improved therapeutic efficacy in preclinical models.[10][11][12][13]

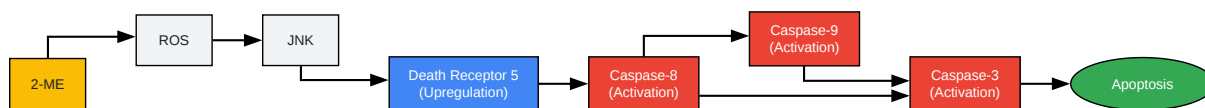
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of **Methoxyestradiol**-loaded nanocarriers.

Methoxyestradiol Signaling Pathways

2-ME exerts its therapeutic effects through multiple signaling pathways, primarily leading to apoptosis and inhibition of angiogenesis.

Apoptosis Induction Pathway

2-ME induces apoptosis through both the extrinsic and intrinsic pathways. It upregulates the expression of Death Receptor 5 (DR5), leading to the activation of caspase-8 and the extrinsic apoptosis pathway.^{[1][14]} This is followed by the activation of caspase-9 and caspase-3.^{[1][14]} The process is also linked to the generation of reactive oxygen species (ROS) and the involvement of JNK signaling.





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